molecular formula C8H9FN2O B1313913 2-(2-Fluorophenyl)acetohydrazide CAS No. 116622-94-7

2-(2-Fluorophenyl)acetohydrazide

Cat. No. B1313913
CAS RN: 116622-94-7
M. Wt: 168.17 g/mol
InChI Key: PNDSPBIGKGHCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 g/mol . The compound is solid in form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . The Canonical SMILES string is C1=CC=C(C(=C1)CC(=O)NN)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.17 g/mol . It has a topological polar surface area of 55.1 Ų and a complexity of 163 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in form .

Scientific Research Applications

Synthesis and Biological Evaluation

2-(2-Fluorophenyl)acetohydrazide derivatives have been explored for their antimicrobial activity. In one study, derivatives of this compound demonstrated significant antimicrobial properties (Kawde et al., 2015). Similarly, research on the synthesis of new complexing agents involving this compound found its derivatives to exhibit antimicrobial activity (Patil et al., 2015).

Fluoride Sensor Applications

Studies have shown that acylhydrazone derivatives of this compound, specifically designed for fluoride ion detection, exhibit specific responses to fluoride ions. These findings are significant in the development of colorimetric and spectrofluorometric methods for ion detection (Jose et al., 2018).

Optical and Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including derivatives of this compound, has been conducted. These studies indicate potential applications in optical devices such as optical limiters and switches, highlighting the compounds' relevance in material science and photonics (Naseema et al., 2010).

Metal Complex Synthesis

The compound has been used in the synthesis of metal complexes. One study focused on synthesizing metal complexes with transition metal ions, which were then evaluated for antimicrobial activity, showcasing the compound's versatility in coordination chemistry (Saleem et al., 2018).

Supramolecular Architectures and Theoretical Analyses

Novel hydrazone derivatives of this compound have been synthesized and analyzed for their molecular architectures and properties. These compounds exhibited remarkable nonlinear optical (NLO) properties, making them potential candidates for material science applications (Khalid et al., 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard classification of Acute Tox. 4 Oral . The safety information pictograms indicate a warning (GHS07) .

properties

IUPAC Name

2-(2-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSPBIGKGHCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)acetohydrazide
Reactant of Route 6
2-(2-Fluorophenyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.